molecular formula C17H19NO5S B12738253 N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine CAS No. 90778-83-9

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine

Cat. No.: B12738253
CAS No.: 90778-83-9
M. Wt: 349.4 g/mol
InChI Key: ZMEXGNFMQHLDST-WSHDBJAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole ring, a pentadienyl chain, and an L-methionine moiety. Its distinct chemical properties and potential biological activities make it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Pentadienyl Chain Formation: The pentadienyl chain is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene.

    Coupling with L-Methionine: The final step involves coupling the benzodioxole-pentadienyl intermediate with L-methionine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the pentadienyl chain, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine is unique due to its combination of a benzodioxole ring, a conjugated pentadienyl chain, and an L-methionine moiety. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and research findings relevant to its pharmacological profile.

  • Molecular Formula : C17H19NO5S
  • Molecular Weight : 349.401 g/mol
  • CAS Registry Number : 90778-83-9
  • IUPAC Name : L-Methionine, N-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-

The compound features a benzodioxole moiety, which is known for contributing to various biological activities including anti-inflammatory and anticancer effects.

1. Anti-inflammatory Effects

Research has indicated that compounds containing the benzodioxole structure exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of benzodioxole can act as competitive inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

In a study evaluating various benzodioxole derivatives, one compound demonstrated an IC50 value of 0.725 µM against COX1, indicating potent anti-inflammatory activity . The selectivity of these compounds for COX enzymes suggests potential therapeutic applications in treating inflammatory conditions.

2. Anticancer Activity

This compound has also been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies on HeLa cervical cancer cells revealed that certain derivatives exhibited cytotoxicity with CC50 values ranging from 0.219 mM to 1.79 mM . The most cytotoxic derivative was noted to have a CC50 value significantly lower than its IC50 values for COX inhibition, suggesting a promising therapeutic index for anticancer applications.

3. Antioxidant Properties

The antioxidant activity of benzodioxole-containing compounds is another area of interest. These compounds have been shown to scavenge free radicals and reduce oxidative stress in various biological systems, which is crucial in preventing cellular damage and associated diseases .

Summary of Research Findings

A summary table below consolidates key findings from various studies regarding the biological activity of this compound and related compounds:

Activity IC50/CC50 Values Cell Line/Target Reference
COX1 Inhibition0.725 µMCOX Enzyme
COX2 Inhibition1.12 µMCOX Enzyme
CytotoxicityCC50 = 0.219 mMHeLa (Cervical Cancer)
Antioxidant ActivityN/AVarious Biological Systems

Case Studies

Case Study 1: Anti-inflammatory Evaluation
In a comparative study of benzodioxole derivatives, the compound with the highest selectivity for COX1 showed promise as a non-steroidal anti-inflammatory drug (NSAID) alternative due to its lower side effects compared to traditional NSAIDs like Ketoprofen .

Case Study 2: Anticancer Screening
Another investigation assessed the anticancer potential of several benzodioxole derivatives against HeLa cells. The study found that modifications in the benzodioxole structure significantly influenced cytotoxicity and selectivity towards cancer cells .

Properties

CAS No.

90778-83-9

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

(2S)-2-[[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C17H19NO5S/c1-24-9-8-13(17(20)21)18-16(19)5-3-2-4-12-6-7-14-15(10-12)23-11-22-14/h2-7,10,13H,8-9,11H2,1H3,(H,18,19)(H,20,21)/b4-2+,5-3+/t13-/m0/s1

InChI Key

ZMEXGNFMQHLDST-WSHDBJAUSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C=CC=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.